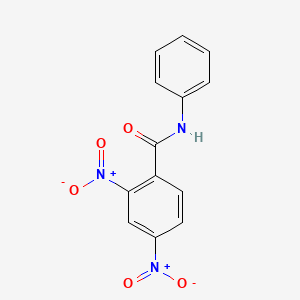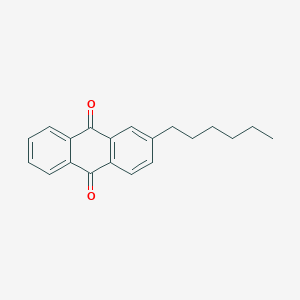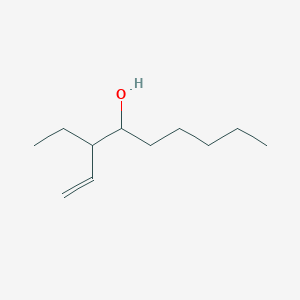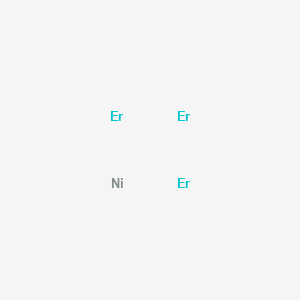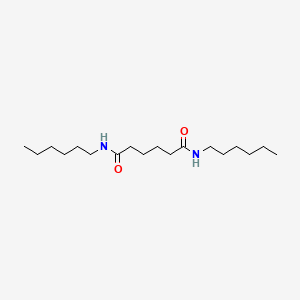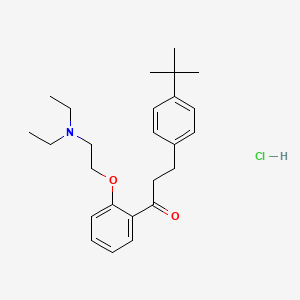
1-Propanone, 1-(2-(2-(diethylamino)ethoxy)phenyl)-3-(4-(1,1-dimethylethyl)phenyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanone, 1-(2-(2-(diethylamino)ethoxy)phenyl)-3-(4-(1,1-dimethylethyl)phenyl)-, hydrochloride is a synthetic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes a propanone backbone with diethylamino and tert-butylphenyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Propanone, 1-(2-(2-(diethylamino)ethoxy)phenyl)-3-(4-(1,1-dimethylethyl)phenyl)-, hydrochloride typically involves multiple steps:
Formation of the Propanone Backbone: The initial step involves the preparation of the propanone backbone through a series of condensation reactions.
Introduction of Diethylamino Group: The diethylamino group is introduced via nucleophilic substitution reactions, often using diethylamine as a reagent.
Attachment of Phenyl Groups: The phenyl groups are attached through Friedel-Crafts alkylation reactions, utilizing appropriate phenyl derivatives.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Propanone, 1-(2-(2-(diethylamino)ethoxy)phenyl)-3-(4-(1,1-dimethylethyl)phenyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to secondary alcohols.
Substitution: The diethylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are used under mild conditions.
Major Products:
Oxidation: Ketones and carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Propanone, 1-(2-(2-(diethylamino)ethoxy)phenyl)-3-(4-(1,1-dimethylethyl)phenyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Propanone, 1-(2-(2-(diethylamino)ethoxy)phenyl)-3-(4-(1,1-dimethylethyl)phenyl)-, hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction and metabolic pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
1-Phenyl-2-propanone: Shares a similar propanone backbone but lacks the diethylamino and tert-butylphenyl groups.
4-tert-Butylphenyl ketone: Contains the tert-butylphenyl group but differs in the rest of the structure.
Uniqueness: 1-Propanone, 1-(2-(2-(diethylamino)ethoxy)phenyl)-3-(4-(1,1-dimethylethyl)phenyl)-, hydrochloride is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
22908-74-3 |
|---|---|
Formule moléculaire |
C25H36ClNO2 |
Poids moléculaire |
418.0 g/mol |
Nom IUPAC |
3-(4-tert-butylphenyl)-1-[2-[2-(diethylamino)ethoxy]phenyl]propan-1-one;hydrochloride |
InChI |
InChI=1S/C25H35NO2.ClH/c1-6-26(7-2)18-19-28-24-11-9-8-10-22(24)23(27)17-14-20-12-15-21(16-13-20)25(3,4)5;/h8-13,15-16H,6-7,14,17-19H2,1-5H3;1H |
Clé InChI |
OLUVWTIXXJWCTN-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC1=CC=CC=C1C(=O)CCC2=CC=C(C=C2)C(C)(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


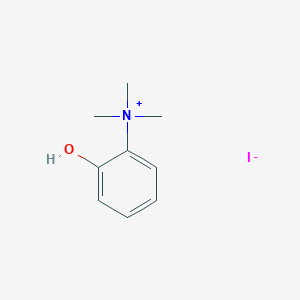
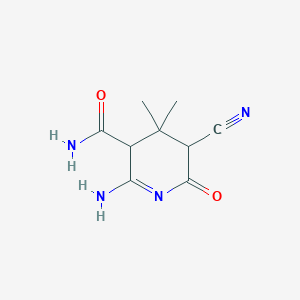
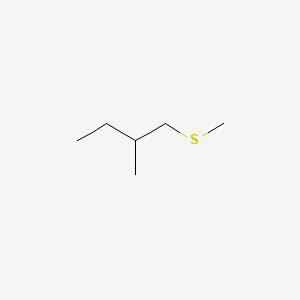

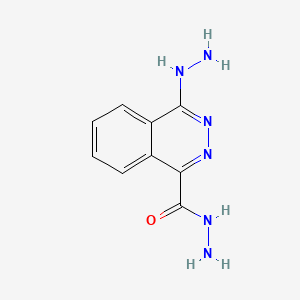
![Silane, triethyl[(trimethylsilyl)ethynyl]-](/img/structure/B14716553.png)
![3,3-Diethyl-9-methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14716561.png)
![4-{3-[4-(Acetyloxy)phenyl]acryloyl}-1,3-phenylene diacetate](/img/structure/B14716573.png)
![2-[bis(2-hydroxyethyl)amino]ethanol;copper(1+)](/img/structure/B14716581.png)
